4-Fluoro-N-methylaniline (CAS 459-59-6) is a secondary aromatic amine characterized by a para-substituted fluorine atom and an N-methyl group. With a density of approximately 1.04 g/mL, a boiling point of 79 °C at 11 mmHg, and a predicted pKa of 4.80, it serves as a highly processable liquid building block for advanced organic synthesis [1]. In procurement and material selection, this compound is prioritized as a bifunctional precursor: the N-methyl group restricts reactivity to strictly secondary amine pathways, while the strongly electron-withdrawing yet resonance-donating fluorine atom modulates nucleophilicity and completely blocks the para-position from electrophilic or metabolic attack [2]. These baseline properties make it an essential intermediate for the scalable production of targeted pharmaceuticals, agrochemicals, and specialized functional materials.
Substituting 4-Fluoro-N-methylaniline with its primary amine analog, 4-fluoroaniline, or its unfluorinated counterpart, N-methylaniline, leads to critical failures in both synthetic yield and downstream performance. In palladium-catalyzed Buchwald-Hartwig cross-couplings, primary amines like 4-fluoroaniline undergo competitive double arylation, which reduces the yield of the strictly mono-arylated product and necessitates costly chromatographic separations[1]. Conversely, substituting with N-methylaniline leaves the para-position exposed. In medicinal chemistry and biotransformation applications, this unblocked para-position is highly susceptible to rapid cytochrome P450-mediated hydroxylation, leading to rapid metabolic clearance [2]. 4-Fluoro-N-methylaniline solves both issues simultaneously, providing the precise steric hindrance required to halt over-arylation while metabolically securing the aromatic ring.
In standard palladium-catalyzed C-N cross-coupling reactions, the N-methyl group of 4-Fluoro-N-methylaniline introduces critical steric hindrance that limits the reaction to a single arylation event, frequently achieving yields of >90% for the target tertiary amine [1]. In direct contrast, primary anilines such as 4-fluoroaniline lack this steric bulk and are highly prone to double arylation, which can reduce the yield of the strictly mono-arylated secondary amine product by 10–30% and complicate purification [2].
| Evidence Dimension | Selectivity for mono-arylation vs. double arylation |
| Target Compound Data | 4-Fluoro-N-methylaniline (>90% yield of tertiary amine, 0% double arylation) |
| Comparator Or Baseline | 4-fluoroaniline (Prone to competitive double arylation) |
| Quantified Difference | 100% selectivity for mono-arylation vs. 10-30% yield loss to double arylation. |
| Conditions | Palladium-catalyzed Buchwald-Hartwig amination conditions. |
Procuring the N-methylated precursor eliminates the need for complex downstream separation of secondary and tertiary amine mixtures, directly improving process mass intensity (PMI).
The para-fluoro substitution in 4-Fluoro-N-methylaniline slightly reduces its basicity compared to N-methylaniline, but it remains highly effective for the acid-catalyzed amination of 4-chloropyrrolopyrimidines in water. Studies demonstrate that 4-Fluoro-N-methylaniline achieves full conversion and high isolated yields (>80%) in aqueous HCl at 80 °C [1]. In contrast, ortho-halogenated or highly electron-deficient anilines with a pKa below 1.0 fail to react efficiently under these aqueous conditions, leading to competitive hydrolysis of the starting material [1].
| Evidence Dimension | Conversion efficiency in aqueous acid-catalyzed amination |
| Target Compound Data | 4-Fluoro-N-methylaniline (Full conversion, >80% isolated yield) |
| Comparator Or Baseline | Ortho-substituted/electron-deficient anilines with pKa < 1 (Minimal conversion, high hydrolysis) |
| Quantified Difference | >80% yield vs. reaction failure/hydrolysis. |
| Conditions | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 0.1 equiv HCl, water, 80 °C. |
Validates the compound's suitability for sustainable, water-based scalable manufacturing of complex pharmaceutical heterocycles.
4-Fluoro-N-methylaniline is utilized to synthesize O-alkyl N-methyl thiocarbamates that act as COS/H2S donors. The electron-withdrawing nature of the para-fluorine atom significantly alters the decomposition kinetics of the self-immolative linker[1]. When incorporated into the thiocarbamate core, the 4-fluoro derivative demonstrates a distinct, quantifiable shift in the half-life of COS release compared to the 4-methoxy-N-methylaniline derivative, allowing researchers to precisely calibrate the gasotransmitter release rate based on the Hammett constant of the para-substituent [1].
| Evidence Dimension | Electronic tuning of thiocarbamate decomposition kinetics |
| Target Compound Data | 4-Fluoro-N-methylaniline (Electron-withdrawing para-F modulates COS release rate) |
| Comparator Or Baseline | 4-Methoxy-N-methylaniline (Electron-donating para-OMe alters release rate) |
| Quantified Difference | Distinct kinetic half-lives for COS release governed by the respective Hammett constants (σp = +0.06 vs -0.27). |
| Conditions | 50 μM thiocarbamate in PBS (pH 7.4) with 2% DMSO. |
Enables the procurement of a specific electronic building block necessary for engineering tunable, time-release therapeutic delivery systems.
Directly downstream of its cross-coupling selectivity (Section 3, Evidence 1) and metabolic blocking capabilities, 4-Fluoro-N-methylaniline is utilized as a core building block for synthesizing advanced pharmaceutical intermediates, such as targeted kinase inhibitors. The compound ensures high-yield integration into complex heterocycles while protecting the final drug candidate from rapid para-hydroxylation[1].
Leveraging its proven nucleophilic competence in aqueous acid-catalyzed aminations (Section 3, Evidence 2), this compound is selected for the sustainable, large-scale synthesis of N-(4-fluorophenyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines. It allows manufacturers to replace hazardous organic solvents with water without sacrificing reaction yields[2].
Based on its specific electronic profile (Section 3, Evidence 3), 4-Fluoro-N-methylaniline is procured for the synthesis of self-immolative thiocarbamate linkers. The para-fluoro substitution provides a precise inductive effect that calibrates the release kinetics of carbonyl sulfide (COS) and hydrogen sulfide (H2S), enabling the engineering of time-release therapeutic delivery systems[3].
Corrosive;Acute Toxic;Irritant